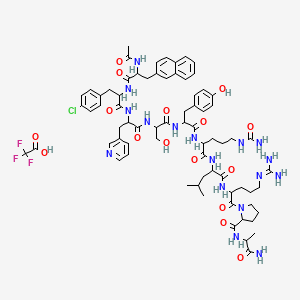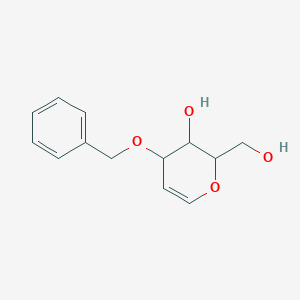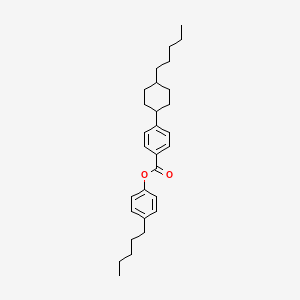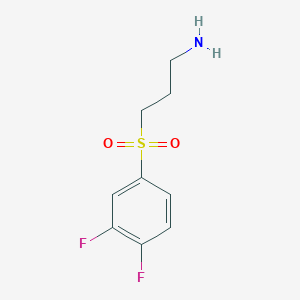![molecular formula C84H156N8O2Si3 B12092011 Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane](/img/structure/B12092011.png)
Trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE is a complex organometallic compound with the empirical formula C84H102N8O2Si3 and a molecular weight of 1340.02 g/mol . This compound is known for its unique photochemical properties, making it useful in various scientific and industrial applications .
Preparation Methods
The synthesis of BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE involves a multi-step process. One common method includes the reaction of 2,3-naphthalocyanine with trihexylchlorosilane under an inert atmosphere to form 2,3-naphthalocyanine bis(trihexylchlorosilane) . This intermediate is then reacted with a basic hydroxide, such as sodium hydroxide or potassium hydroxide, to yield BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE . The reaction conditions must be carefully controlled, including temperature and inert atmosphere, to ensure the desired product is obtained .
Chemical Reactions Analysis
BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve replacing one or more substituents on the silicon or naphthalocyanine ring with other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE has a wide range of scientific research applications:
Chemistry: It is used as a photosensitizer in photochemical reactions due to its ability to produce singlet oxygen.
Biology: The compound is employed in cell imaging and photodynamic therapy (PDT) for cancer treatment.
Medicine: In addition to PDT, it is explored for its potential in other therapeutic applications, including targeted drug delivery.
Mechanism of Action
The mechanism of action of BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE primarily involves its photochemical properties. Upon exposure to light, the compound absorbs photons and reaches an excited state. This excited state can transfer energy to molecular oxygen, producing singlet oxygen, a highly reactive form of oxygen that can induce cell damage and apoptosis . This mechanism is particularly useful in photodynamic therapy for cancer treatment, where the compound targets and destroys cancer cells .
Comparison with Similar Compounds
BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE is unique due to its specific photochemical properties and structural features. Similar compounds include:
Silicon 2,3-naphthalocyanine dihydroxide: This compound has similar photochemical properties but differs in its substituents.
Tin (II) 2,3-naphthalocyanine: Another naphthalocyanine derivative with different metal centers, affecting its chemical and photochemical behavior.
Vanadyl 2,9,16,23-tetraphenoxy-29H,31H-phthalocyanine: A phthalocyanine derivative with vanadium as the central metal, used in similar applications but with distinct properties.
These comparisons highlight the unique aspects of BIS(TRIHEXYLSILOXY)SILICON 2,3-NAPHTHALOCYANINE, particularly its trihexylsilyloxy substituents and silicon center, which contribute to its specific applications and effectiveness in various fields.
Properties
Molecular Formula |
C84H156N8O2Si3 |
|---|---|
Molecular Weight |
1394.4 g/mol |
IUPAC Name |
trihexyl-[(54-trihexylsilyloxy-13,26,39,52,53,55,56,57-octaza-54-silatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentacontan-54-yl)oxy]silane |
InChI |
InChI=1S/C84H156N8O2Si3/c1-7-13-19-33-47-95(48-34-20-14-8-2,49-35-21-15-9-3)93-97(94-96(50-36-22-16-10-4,51-37-23-17-11-5)52-38-24-18-12-6)91-81-73-57-65-43-29-30-44-66(65)58-74(73)83(91)89-79-71-55-63-41-27-28-42-64(63)56-72(71)80(86-79)90-84-76-60-68-46-32-31-45-67(68)59-75(76)82(92(84)97)88-78-70-54-62-40-26-25-39-61(62)53-69(70)77(85-78)87-81/h61-90H,7-60H2,1-6H3 |
InChI Key |
WWKLMLDJKDHQPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Si](CCCCCC)(CCCCCC)O[Si]1(N2C3C4CC5CCCCC5CC4C2NC6C7CC8CCCCC8CC7C(N6)NC9N1C(C1C9CC2CCCCC2C1)NC1C2CC4CCCCC4CC2C(N1)N3)O[Si](CCCCCC)(CCCCCC)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Propenoic acid, 2-methyl-, 4'-cyano[1,1'-biphenyl]-4-yl ester](/img/structure/B12091957.png)

![5-Hydroxy-8,12,12-trimethyl-4-methylidene-2,10-dioxatetracyclo[7.4.0.01,5.09,11]tridecan-3-one](/img/structure/B12091967.png)








